Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate
Description
Properties
IUPAC Name |
methyl 2-[(2-bromophenyl)methylamino]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,11(15)16-3)14-8-9-6-4-5-7-10(9)13/h4-7,14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTAFYPHOFBMFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NCC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate typically involves the reaction of 2-bromobenzylamine with methyl 2-bromo-2-methylpropanoate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of enzyme-substrate complexes. These interactions can result in the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Methyl 2-(4-Bromophenyl)-2-Methylpropanoate (CAS RN: 154825-97-5)
- Molecular Formula : C11H13BrO2
- Molecular Weight : 257.12 g/mol
- Key Differences: The bromine atom is located at the para position (4-bromophenyl) instead of the ortho (2-bromophenyl) position. Lacks the amino group, resulting in a simpler ester structure.
Methyl 2-[(5-Bromo-2-Nitrophenyl)Amino]-2-Methylpropanoate (CAS RN: 1803589-02-7)
- Molecular Formula : C11H13BrN2O4
- Molecular Weight : 317.14 g/mol
- Key Differences :
Analogues with Alternative Halogenation or Functional Groups
Methyl 2-(4-(4-Chlorobutanoyl)Phenyl)-2-Methylpropanoate (CAS RN: 154477-54-0)
- Molecular Formula : C15H19ClO3
- Molecular Weight : 282.76 g/mol
- Key Differences: Replaces the bromophenylamino group with a 4-chlorobutanoylphenyl substituent. The chlorinated acyl group introduces a ketone functionality, increasing hydrophobicity and altering metabolic pathways in biological systems .
2-[(2-Hydroxyethyl)Dithio]Ethyl 2-Bromo-2-Methylpropanoate (CAS RN: 1228427-76-6)
- Molecular Formula : C8H13BrO2S2
- Molecular Weight : 293.23 g/mol
- Key Differences: Features a dithioethyl-hydroxyethyl ester group instead of a methyl ester.
Acid and Ester Derivatives
2-Bromo-2-Methylpropanoic Acid
- Molecular Formula : C4H7BrO2
- Molecular Weight : 167.01 g/mol
- Key Differences :
- The free carboxylic acid form lacks the methyl ester group.
- Increased acidity (pKa ≈ 2.8–3.0) compared to esters, affecting solubility in aqueous environments .
Biological Activity
Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications.
This compound can be synthesized through a variety of methods, including:
- Esterification : Reacting 2-(2-bromophenyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst.
- Bromination : Brominating methyl 2-phenyl-2-methylpropanoate using bromine or N-bromosuccinimide (NBS) under radical conditions.
These methods yield a compound characterized by its bromine substituent, which plays a crucial role in its reactivity and biological interactions .
Biological Activity
The biological activity of this compound has been investigated across several studies, focusing on its pharmacological effects and potential therapeutic applications.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit the growth of various cancer cell lines, including:
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
The compound's mechanism involves the induction of apoptosis in cancer cells, which was confirmed through assays measuring cell viability and apoptosis markers .
Enzyme Inhibition
The compound has also been shown to inhibit specific enzymes that are crucial in cancer metabolism. For instance, it acts as a potent inhibitor of histone deacetylases (HDACs), which are involved in the regulation of gene expression and are often overactive in cancer cells. This inhibition leads to increased acetylation of histones and subsequent reactivation of tumor suppressor genes .
Case Studies
- Study on HepG2 Cells : In vitro studies revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values ranging from 10 to 20 µM. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment.
- MCF-7 Cell Line : Another study assessed the effect on MCF-7 cells, where the compound induced G1 phase cell cycle arrest. This was associated with upregulation of p21 and downregulation of cyclin D1, suggesting a mechanism for its antiproliferative effects .
Research Findings Summary Table
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | HepG2 | 10 - 20 | Induction of apoptosis |
| Enzyme Inhibition | MCF-7 | Not specified | HDAC inhibition leading to cell cycle arrest |
Q & A
Q. Q1: What are the recommended synthetic routes for Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate, and how are key intermediates characterized?
Methodological Answer: The synthesis typically involves a multi-step process:
Amination : React 2-bromobenzylamine with methyl 2-bromo-2-methylpropanoate under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.
Esterification : Use methanol as a nucleophile in the presence of acid catalysts (e.g., H₂SO₄) to form the methyl ester.
Key intermediates, such as the secondary amine precursor, are characterized via ¹H/¹³C NMR (to confirm substitution patterns) and LC-MS (to verify molecular weight and purity). Impurity profiling can reference pharmacopeial standards for related esters, such as those in (e.g., MM0002.13 for analogous propanoic acid derivatives) .
Q. Q2: How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization). Compare retention times with synthetic intermediates.
- Spectroscopy : FT-IR confirms the ester carbonyl stretch (~1740 cm⁻¹) and N-H bending (~1600 cm⁻¹). HRMS ensures accurate mass matching (e.g., [M+H]⁺ calculated for C₁₃H₁₇BrNO₂: 322.03).
- Thermal Analysis : DSC detects polymorphic transitions, critical for stability studies .
Intermediate Research Questions
Q. Q3: What experimental design strategies optimize the yield of this compound?
Methodological Answer: Apply Design of Experiments (DoE) to identify critical factors:
- Variables : Reaction temperature (40–80°C), stoichiometry (1:1 to 1:2 amine:ester), and solvent polarity (DMF vs. THF).
- Response Surface Methodology (RSM) models interactions between variables. For example, highlights DoE’s role in minimizing trial-and-error approaches by integrating computational and statistical tools .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance amination efficiency.
Contradictions : While uses HBr for bromination, competing side reactions (e.g., ester hydrolysis) may require pH control .
Q. Q4: How do structural analogs of this compound influence reactivity in medicinal chemistry applications?
Methodological Answer:
- Analog Synthesis : Replace the 2-bromophenyl group with 2-chlorophenyl () or nitroaryl groups () to study electronic effects on bioactivity .
- Biological Assays : Test analogs for enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., radioligand displacement). demonstrates how amino-methyl groups enhance interactions with biological targets .
- SAR Analysis : Correlate substituent electronegativity (e.g., Br vs. Cl) with activity trends using regression models.
Advanced Research Questions
Q. Q5: What computational methods elucidate the reaction mechanism and electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model transition states during amination. emphasizes ICReDD’s approach, combining quantum chemical calculations (e.g., B3LYP/6-31G*) with experimental validation .
- Solvent Effects : Conduct COSMO-RS simulations to predict solvation energies in DMF vs. acetonitrile.
- Charge Distribution : NBO analysis reveals electron density at the amino group, guiding derivatization strategies.
Contradictions : Computational predictions may conflict with experimental yields due to unaccounted steric effects (e.g., 2-bromophenyl hindrance).
Q. Q6: How can in vitro models assess the compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADME Studies :
- Permeability : Use Caco-2 cell monolayers to simulate intestinal absorption.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS.
- Toxicity Screening :
- Cytotoxicity : MTT assays in HepG2 cells ( notes in vitro limitations for non-pharmaceutical compounds) .
- Genotoxicity : Ames test for mutagenic potential.
Key Considerations
- Contradictions : and emphasize restrictions on in vivo use; adhere to ethical guidelines for non-pharmaceutical compounds .
- Advanced Tools : Integrate ICReDD’s computational-experimental loop () for reaction optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
